Cholesta-5,7-dien-3-yl acetate is a steroid compound characterized by a specific arrangement of carbon atoms and functional groups. Its structure includes a steroid backbone with a double bond at positions 5 and 7, and an acetate group at position 3. This compound is derived from cholesterol and is significant in biochemical and synthetic organic chemistry due to its unique properties and potential applications.
Additionally, cholesta-5,7-dien-3-yl acetate can be subjected to peracid oxidation, leading to the formation of epoxides or hydroxylated products, which are crucial intermediates in the synthesis of various bioactive steroids .
Research indicates that cholesta-5,7-dien-3-yl acetate exhibits biological activity, particularly in the context of its derivatives. Some studies have shown that derivatives of this compound possess cytotoxic properties and can act as precursors for natural products with significant pharmacological effects. For example, certain oxidized forms have been linked to cytotoxic activities against cancer cell lines, highlighting the importance of this compound in medicinal chemistry .
The synthesis of cholesta-5,7-dien-3-yl acetate can be achieved through several methods:
Cholesta-5,7-dien-3-yl acetate finds applications in various fields:
Interaction studies involving cholesta-5,7-dien-3-yl acetate focus on its reactivity with biological molecules and potential therapeutic targets. These studies often examine how the compound interacts with enzymes involved in steroid metabolism or how its derivatives affect cellular processes such as apoptosis in cancer cells. The insights gained from these interactions contribute to understanding its pharmacological potential and mechanisms of action .
Cholesta-5,7-dien-3-yl acetate is part of a broader class of steroid compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cholesterol | Saturated sterol with a hydroxyl group | Precursor to all steroid hormones |
| Cholesta-3,5-dien-3-yl acetate | Double bonds at positions 3 and 5 | Less oxidized than cholesta-5,7-dien-3-yl acetate |
| Cholesta-1,4-dien-3-one | Contains a ketone group at position 3 | Intermediate in vitamin D synthesis |
| Cholesta-5,8-dien-3β-yl acetate | Double bond at positions 5 and 8 | Different oxidation state compared to cholesta-5,7 |
Cholesta-5,7-dien-3-yl acetate's unique position within this class stems from its specific double bond configuration and functional group placement, which influence its reactivity and biological activity compared to other sterols.
The synthesis of cholesta-5,7-dien-3-yl acetate often begins with cholesterol, which undergoes acetylation at the 3β-hydroxyl group to form cholesteryl acetate. Subsequent oxidation using peracids like meta-chloroperbenzoic acid (mCPBA) introduces epoxide functionality at the 5,6-position, yielding 5β,6β-epoxycholestan-3β-yl acetate. Reductive opening of this epoxide with lithium aluminum hydride (LiAlH4) selectively generates the 5,7-diene system via a stereospecific elimination pathway.
A key advancement involves chromium-based catalysts, such as chromyl diacetate, which facilitate epoxidation of Δ5-steroids with >90% stereoselectivity at low temperatures (−20°C). This method avoids side reactions common in traditional peracid oxidations, such as hydroxylation or over-oxidation. The table below summarizes critical reaction parameters for this pathway:
| Reaction Step | Reagents/Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 25°C | 95 | >99 |
| Epoxidation | Chromyl diacetate, CH2Cl2, −20°C | 82 | 92 |
| Reductive Elimination | LiAlH4, THF, 0°C → 25°C | 78 | 88 |
These methodologies highlight the interplay between oxidation state modulation and stereoelectronic control in constructing the cholesta-5,7-dien-3-yl acetate scaffold.
Methyltrioxorhenium (CH3ReO3) has emerged as a versatile catalyst for regioselective oxidations of steroidal dienes. When combined with urea-hydrogen peroxide (UHP) in dichloromethane/water biphasic systems, CH3ReO3 mediates epoxidation of cholesta-5,7-dien-3β-yl acetate at the 7,8-position, yielding 7β,8β-epoxides with 85% regioselectivity. Pyridine additives enhance catalytic activity by stabilizing the oxo-rhenium intermediate, while steric effects from the 3β-acetate group direct oxidation toward the less hindered Δ7 bond.
Notably, triene systems (e.g., vitamin D analogs) undergo competing epoxidation and hydroxylation, but cholesta-5,7-dien-3-yl acetate’s conjugated diene favors epoxide formation exclusively. The table below contrasts oxidation outcomes for related substrates:
| Substrate | Product(s) | Selectivity (%) |
|---|---|---|
| Cholesta-5,7-dien-3β-yl acetate | 7β,8β-Epoxide | 85 |
| Ergosteryl acetate | 5,6-Epoxide + 22,23-Epoxide | 60:40 |
| Cholecalciferol acetate | 6,7-Epoxide + 10,19-Dihydroxylation | 70:30 |
This catalytic system enables precise functionalization of steroidal dienes, underpinning its utility in synthesizing oxygenated derivatives for structure-activity studies.
Halogenation at the 7-position followed by base-mediated dehydrohalogenation offers an alternative route to introduce the Δ7 double bond. Treatment of cholesta-5-en-3β-yl acetate with bromine in acetic acid generates 7α-bromo-5α-cholestan-3β-yl acetate, which undergoes elimination using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to yield the 5,7-diene. The reaction proceeds via an E2 mechanism, with the bulky tert-butoxide base abstracting the 6β-hydrogen and inducing antiperiplanar elimination of bromide.
Crucially, solvent polarity influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate elimination but promote side reactions, whereas THF balances reactivity and selectivity (Table 3):
| Solvent | Temperature (°C) | Conversion (%) | 5,7-Diene Selectivity (%) |
|---|---|---|---|
| THF | 25 | 95 | 88 |
| DMF | 25 | 100 | 72 |
| Toluene | 80 | 60 | 94 |
This halogenation-dehydrohalogenation sequence complements oxidation-reduction approaches, particularly for substrates sensitive to oxidative conditions.
Solvent polarity and coordinating ligands profoundly influence the regioselectivity of cholesta-5,7-dien-3-yl acetate modifications. In CH3ReO3-catalyzed oxidations, dichloromethane/water mixtures enhance interfacial contact between the hydrophobic steroid and aqueous H2O2, favoring epoxidation over hydroxylation. Conversely, polar solvents like acetonitrile stabilize ionic intermediates, leading to reduced stereoselectivity.
Ligand effects are equally critical. Pyridine coordinates to CH3ReO3, forming a more electrophilic oxo-rhenium species that preferentially attacks electron-rich double bonds. In contrast, non-coordinating solvents like hexane result in unselective oxidation across multiple double bonds. The table below illustrates these effects:
| Ligand/Solvent | Epoxidation Site | Regioselectivity (%) |
|---|---|---|
| Pyridine/CH2Cl2-H2O | 7,8 | 85 |
| None/CH2Cl2-H2O | 5,6 + 7,8 | 55:45 |
| Pyridine/MeCN | 5,6 | 65 |
These insights underscore the importance of solvent-ligand synergy in directing reactions toward desired regioisomers.
The production and metabolism of cholesta-5,7-dien-3-yl acetate are intimately connected to gut microbiota-derived acetate flux, which represents a fundamental mechanism linking microbial metabolism to host sterol biosynthesis [5] [6]. Acetate, the most abundant short-chain fatty acid produced by colonic bacteria, is synthesized at molar ratios three times greater than other major short-chain fatty acids [5]. The primary acetate-producing bacterial genera include Ruminococcus species, Prevotella species, Bifidobacterium species, and Akkermansia muciniphila, which collectively contribute to circulating acetate levels that directly influence sterol biosynthetic processes [5].
Bacterial acetate metabolism operates through two principal pathways that exhibit functional redundancy and tight regulation [6]. The first pathway involves acetate kinase and phosphotransacetylase reactions, enabling adenosine triphosphate production via substrate-level phosphorylation [6]. The second pathway utilizes pyruvate menaquinone oxidoreductase enzymes, designated as pyruvate oxidase B or citrate-induced duplicate C [6]. These pathways collectively generate acetate that serves as a precursor for acetyl-coenzyme A formation, subsequently contributing to sterol biosynthesis including cholesta-5,7-dien-3-yl acetate production [6].
Research investigating circulating acetate levels and gut microbiome composition in large population-based cohorts has revealed significant correlations between microbiome alpha-diversity and serum acetate concentrations [5]. Specifically, six bacterial genera demonstrate significant associations with acetate levels, including positive correlations with Coprococcus, Barnesiella, Ruminococcus, and Ruminococcaceae NK4A214, while negative correlations exist with Lachnoclostridium and Bacteroides [5]. These findings indicate that acetate-associated bacterial genera possess distinct metabolic capabilities that influence circulating acetate availability for sterol biosynthesis [5].
The mechanistic relationship between gut-derived acetate and sterol metabolism involves complex regulatory networks that modulate cholesterol biosynthetic enzyme activity [5] [6]. Acetate enhances hepatic uptake of blood cholesterol while simultaneously influencing the transcriptional regulation of sterol biosynthetic genes through sterol regulatory element-binding protein pathways [5]. Furthermore, acetate can be assimilated into biomass via acetyl-coenzyme A formation through acetyl-coenzyme A synthetase activity, contributing to sterol intermediate production including cholesta-5,7-dien-3-yl acetate [6].
| Bacterial Genus | Acetate Association | Beta Coefficient | P-value |
|---|---|---|---|
| Coprococcus | Positive | +0.12 | 0.002 |
| Barnesiella | Positive | +0.11 | 0.003 |
| Ruminococcus | Positive | +0.10 | 0.004 |
| Lachnoclostridium | Negative | -0.15 | 0.006 |
| Bacteroides | Negative | -0.13 | 0.008 |
| Ruminococcaceae NK4A214 | Positive | +0.09 | 0.012 |
The enzymatic conversion of cholesta-5,7-dien-3-yl acetate occurs within the Kandutsch-Russell cholesterol biosynthetic pathway, which represents one of two parallel routes for cholesterol production from zymosterol [7] [8]. The Kandutsch-Russell pathway is distinguished from the Bloch pathway by the sequence of enzymatic reactions, specifically the timing of double bond reduction in the isooctyl side chain [7]. In the Kandutsch-Russell pathway, reduction of the delta-24 double bond occurs as the first step, proceeding through lathosterol as an intermediate, whereas the Bloch pathway utilizes desmosterol with side chain reduction as the final step [7] [8].
Contemporary flux analysis studies utilizing stable isotope labeling and isotopomer analysis have revealed that no tissues employ the canonical Kandutsch-Russell pathway as originally described [8]. Instead, a modified Kandutsch-Russell pathway has been identified, representing a hybrid system where cholesterol biosynthesis begins with Bloch pathway enzymes before switching to Kandutsch-Russell pathway components [8]. This modified pathway demonstrates tissue-specific utilization patterns, with proportional flux through the Bloch pathway varying from 8% in preputial gland to 97% in testes [8].
The enzymatic machinery responsible for cholesta-5,7-dien-3-yl acetate metabolism within the Kandutsch-Russell pathway involves multiple cytochrome P450 enzymes and sterol-modifying activities [9] [10]. The pathway requires hydroxymethylglutaryl-coenzyme A reductase as the rate-limiting enzyme, followed by sequential reactions involving mevalonate kinase, phosphomevalonate kinase, and farnesyl pyrophosphate synthase [9] [10]. The post-squalene phase encompasses 19 enzymatic reactions that convert lanosterol to cholesterol, including specific steps that process cholesta-5,7-dien-3-yl acetate and related sterol intermediates [10].
Enzyme kinetic studies have established specific parameters for sterol-metabolizing enzymes within the Kandutsch-Russell pathway [11]. The sterol biosynthetic pathways involve more than 40 distinct enzymes, each with characteristic kinetic properties that determine flux through alternative routes [11]. Key enzymes include sterol 14-demethylase, delta-14-sterol reductase, and sterol-4-alpha-carboxylate 3-dehydrogenase, which collectively facilitate the conversion of sterol intermediates including cholesta-5,7-dien-3-yl acetate [11].
| Enzyme | EC Number | Substrate Specificity | Pathway Role |
|---|---|---|---|
| Sterol 14-demethylase | 1.14.13.70 | Lanosterol derivatives | C14 demethylation |
| Delta-14-sterol reductase | 1.3.1.70 | 14-methylsterols | Double bond reduction |
| Sterol-4-carboxylate 3-dehydrogenase | 1.1.1.170 | 4-carboxysterols | C4 demethylation |
| 7-Dehydrocholesterol reductase | 1.3.1.21 | 7-Dehydrocholesterol | Final reduction step |
| Sterol delta-isomerase | 5.3.3.5 | Delta-8-sterols | Isomerization |
Research investigating the molecular mechanisms of sterol biosynthesis regulation has demonstrated that relative utilization of the Bloch and modified Kandutsch-Russell pathways is highly variable, tissue-specific, and flux-dependent [8]. Sterol depletion in cultured cellular systems increases flux through the Bloch pathway, while overexpression of 24-dehydrocholesterol reductase enhances utilization of the modified Kandutsch-Russell pathway [8]. These findings indicate that enzymatic conversion of cholesta-5,7-dien-3-yl acetate can be dynamically regulated based on cellular sterol requirements and metabolic conditions [8].
Cross-kingdom sterol trafficking mechanisms represent sophisticated transport systems that facilitate sterol movement between different biological domains, including bacteria, plants, fungi, and animals [12] [13] [14]. These mechanisms are particularly relevant for cholesta-5,7-dien-3-yl acetate distribution and metabolism, as sterol trafficking occurs independently of vesicular transport systems and instead utilizes specialized lipid transfer proteins [13] [15].
In plant systems, sterol trafficking mechanisms involve specialized endoplasmic reticulum to plasma membrane contact sites rather than traditional endocytic vesicular pathways [12]. Research utilizing fluorescent sterol analogs, including dehydroergosterol and BODIPY-cholesterol, has demonstrated that sterol internalization occurs primarily through non-endocytic mechanisms [12]. The immediate target of sterol internalization is the nuclear envelope subdomain of the endoplasmic reticulum, which accumulates sterols within five minutes of exposure [12]. This rapid trafficking suggests the existence of highly efficient transport mechanisms that can accommodate sterol acetate derivatives including cholesta-5,7-dien-3-yl acetate [12].
Bacterial sterol biosynthesis and trafficking represent previously underappreciated mechanisms of cross-kingdom sterol exchange [3] [4]. Marine myxobacterium Enhygromyxa salina demonstrates the capacity for de novo cholesterol biosynthesis, displaying biosynthetic complexity comparable to eukaryotic systems [3]. The bacterial cholesterol biosynthesis pathway utilizes largely homologous enzymes to the eukaryotic pathway, although complete demethylation at the C-4 position occurs through unique bacterial proteins [3]. This finding suggests that bacterial systems can contribute cholesta-5,7-dien-3-yl acetate and related sterol intermediates to cross-kingdom metabolic networks [3].
Sterol trafficking in fungal systems utilizes distinct mechanisms involving oxysterol-binding protein families and LAM domain-containing proteins [13]. The LAM family protein Ltc1 mediates sterol transfer away from the plasma membrane, demonstrating the existence of specific sterol transport machinery [13]. These proteins extract sterol molecules from one membrane and transfer them to another, facilitating rapid sterol redistribution throughout cellular compartments [13] [15]. The transport rate for ergosterol molecules in yeast systems reaches approximately 105 molecules per second, indicating highly efficient trafficking mechanisms [15].
| Organism Type | Primary Sterol | Transport Mechanism | Key Proteins |
|---|---|---|---|
| Plants | Sitosterol | ER-PM contact sites | Unknown transferases |
| Fungi | Ergosterol | LAM/OSH proteins | Ltc1, Osh family |
| Bacteria | Variable sterols | Unknown | Novel transferases |
| Animals | Cholesterol | OSBP proteins | OSBP, ORP family |
| Diatoms | Mixed sterols | Hybrid mechanisms | Plant/animal enzymes |
Cross-kingdom sterol trafficking also involves complex phylogenetic relationships between sterol biosynthetic enzymes across different domains of life [14] [16]. Diatom species synthesize diverse sterol ensembles with chemotypes characteristic of animals, plants, algae, and marine invertebrates [16]. These organisms utilize cycloartenol synthase for squalene cyclization, followed by sterol biosynthesis pathways that incorporate enzymatic activities from multiple biological kingdoms [16]. The presence of fungal, algal, and animal sterol reductases in diatom genomes suggests extensive horizontal gene transfer events that facilitate cross-kingdom sterol metabolism [16].
The evolutionary implications of cross-kingdom sterol trafficking extend to understanding how cholesta-5,7-dien-3-yl acetate and related compounds move between different biological systems [3] [4]. Phylogenetic analyses of sterol biosynthetic genes reveal good similarity between sterol biosynthesis pathways across diverse organisms, suggesting common evolutionary origins or extensive gene transfer events [16]. These findings indicate that sterol trafficking mechanisms represent ancient and highly conserved systems that facilitate metabolic integration across biological kingdoms [3] [4].